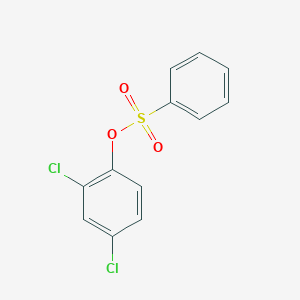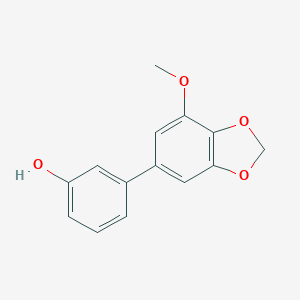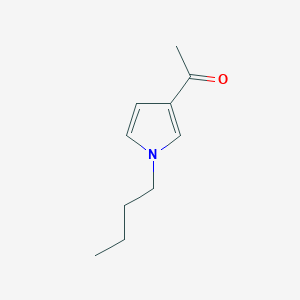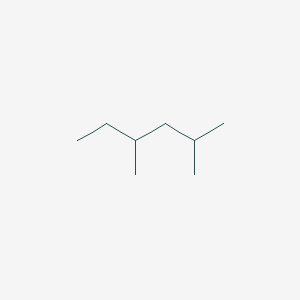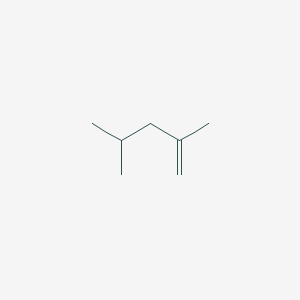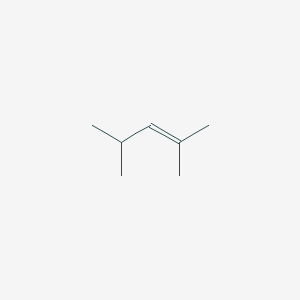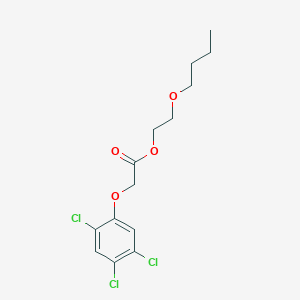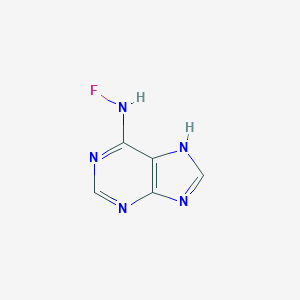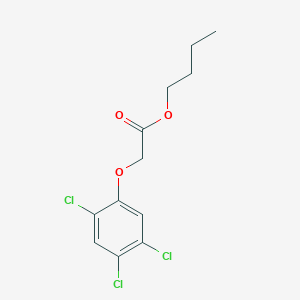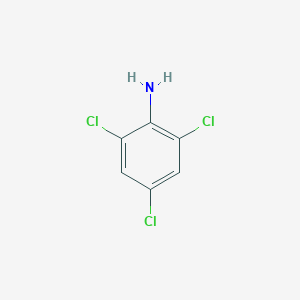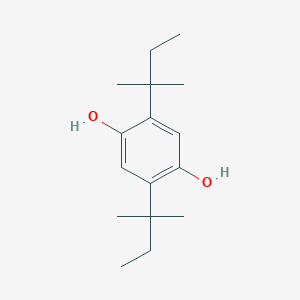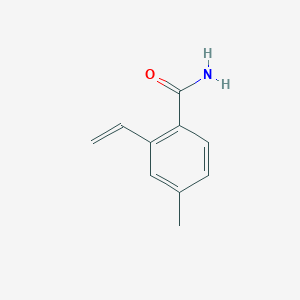![molecular formula C11H8O5 B165625 [(2-氧代-2H-色烯-7-基)氧]乙酸 CAS No. 126424-85-9](/img/structure/B165625.png)
[(2-氧代-2H-色烯-7-基)氧]乙酸
描述
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol It is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities
科学研究应用
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid under basic conditions . The reaction proceeds through the formation of an ester linkage between the coumarin and acetic acid moieties. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester linkage in the compound can be targeted for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
作用机制
The mechanism of action of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets. Its biological activities are often attributed to its ability to modulate oxidative stress and inhibit microbial growth .
相似化合物的比较
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other coumarin derivatives, such as:
[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This compound has similar structural features but differs in its methyl substitution, which can affect its biological activity.
[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: The hexyl substitution in this compound introduces additional hydrophobic interactions, potentially altering its solubility and bioactivity.
The uniqueness of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBPUAYKYLKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [(2-oxo-2H-chromen-7-yl)oxy]acetic acid suitable for creating photoactive materials?
A1: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative, exhibits photoresponsive properties. These properties stem from its ability to undergo structural changes upon exposure to light, making it a promising candidate for various applications like smart materials. []
Q2: How is [(2-oxo-2H-chromen-7-yl)oxy]acetic acid incorporated into dextran-based materials, and what are the potential benefits?
A2: Researchers successfully incorporated [(2-oxo-2H-chromen-7-yl)oxy]acetic acid into dextran, a biopolymer, by esterification. [] This modification resulted in the creation of photoactive dextran esters. These esters self-assemble into nanoparticles, opening avenues for applications in drug delivery and controlled release systems. []
Q3: Are there any other examples of using [(2-oxo-2H-chromen-7-yl)oxy]acetic acid to create photoactive materials?
A3: Yes, researchers have explored its use in developing water-soluble photoactive cellulose derivatives. [] By synthesizing mixed esters of cellulose with [(2-oxo-2H-chromen-7-yl)oxy]acetic acid and (3-carboxypropyl)trimethylammonium chloride, they created materials with potential applications in areas like photodynamic therapy and bioimaging. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


